N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea
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Overview
Description
N-allyl-N’-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea is a synthetic organic compound characterized by its unique structure, which includes a thiourea moiety linked to a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinamine.
Alkylation: The pyridinamine is then alkylated with an appropriate allyl halide under basic conditions to introduce the allyl group.
Thiourea Formation: The resulting intermediate is reacted with thiourea in the presence of a suitable catalyst, such as a base or acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiourea group, leading to different products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while substitution of the chlorine atom can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-allyl-N’-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-allyl-N’-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-allyl-N’-(2-{[3-chloro-2-pyridinyl]amino}ethyl)thiourea: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
N-allyl-N’-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea: Substitution of chlorine with bromine can alter its chemical behavior and biological activity.
N-allyl-N’-(2-{[3-chloro-5-methyl-2-pyridinyl]amino}ethyl)thiourea: The presence of a methyl group instead of trifluoromethyl can significantly change its properties.
Uniqueness
N-allyl-N’-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, which can enhance its reactivity and binding affinity in various applications. This combination of substituents makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4S/c1-2-3-18-11(21)19-5-4-17-10-9(13)6-8(7-20-10)12(14,15)16/h2,6-7H,1,3-5H2,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLPZBRTKOZHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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